(Cyclohexylmethyl)methylamine hydrochloride

Description

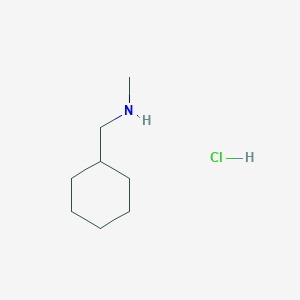

(Cyclohexylmethyl)methylamine hydrochloride is a secondary amine hydrochloride salt characterized by a cyclohexylmethyl group (-CH₂C₆H₁₁) and a methyl group (-CH₃) attached to the nitrogen atom. Its molecular formula is C₈H₁₈ClN (calculated molecular weight: 163.69 g/mol), though conflicting nomenclature in some sources may refer to structurally distinct compounds (e.g., N-(cyclohexylmethyl)cyclohexanamine hydrochloride, C₁₃H₂₆ClN, in ). The compound is typically synthesized via alkylation of methylamine with cyclohexylmethyl halides or reductive amination of cyclohexylmethyl ketones.

Properties

IUPAC Name |

1-cyclohexyl-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-9-7-8-5-3-2-4-6-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYHUEHPKHAEKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161353-93-1 | |

| Record name | (cyclohexylmethyl)(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)methylamine hydrochloride typically involves the reductive amination of cyclohexanone with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction conditions usually include a solvent like methanol or ethanol and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The process involves the same reductive amination reaction but is optimized for large-scale production with controlled reaction parameters and efficient purification steps.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)methylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

-

Synthetic Intermediates :

(Cyclohexylmethyl)methylamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the production of analgesics and antidepressants due to its structural similarity to known therapeutic agents. -

Neurological Research :

Studies have indicated that this compound interacts with neurotransmitter receptors, particularly those involved in the modulation of pain and mood disorders. For instance, it has been shown to exhibit binding affinity to NMDA receptors, which play a crucial role in synaptic plasticity and memory function . -

Case Study - Antidepressant Efficacy :

A study conducted on animal models demonstrated that this compound significantly reduced symptoms of depression when administered at therapeutic doses. The mechanism appears to involve the modulation of glutamatergic signaling pathways, suggesting potential applications in treating major depressive disorder .

Chemical Synthesis Applications

-

Organic Synthesis :

The compound is used as a building block for synthesizing various organic compounds, including agrochemicals and other functionalized amines. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating more complex molecular architectures. -

Preparation of Derivatives :

This compound can be transformed into various derivatives that possess different biological activities, expanding its utility in medicinal chemistry .

Industrial Applications

-

Agricultural Chemicals :

The compound is also explored for its potential use in the formulation of herbicides and pesticides, contributing to agricultural productivity by enhancing crop protection strategies . -

Material Science :

In material science, this compound has been investigated for its role as an additive in polymer synthesis, potentially improving the mechanical properties of the resulting materials .

Research Findings and Insights

-

Toxicological Studies :

Toxicological assessments indicate that while this compound exhibits beneficial effects at low concentrations, higher doses can lead to cytotoxicity. This necessitates careful dosage regulation in clinical applications to ensure safety while maximizing therapeutic efficacy . -

Stability and Formulation :

Research into the stability of formulations containing this compound has shown promising results, particularly when used in combination with other stabilizing agents, thereby enhancing the shelf-life and effectiveness of pharmaceutical products .

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| (Cyclohexylmethyl)methylamine HCl | C₈H₁₈ClN | 163.69 | Cyclohexylmethyl, Methyl |

| Methylamine HCl | CH₃NH₂·HCl | 67.52 | Methyl |

| 1-Cyclohexyl-2-propanamine HCl | C₉H₂₀ClN | 177.72 | Cyclohexyl, Branched alkyl |

| trans-4-Methylcyclohexylamine HCl | C₇H₁₆ClN | 149.66 | Cyclohexyl ring with methyl |

| 2-Fluoro Deschloroketamine HCl | C₁₃H₁₅ClFNO | 255.72 | Aryl, Cyclohexyl, Fluorine |

| 4-(Dimethylamino)cyclohexanone HCl | C₈H₁₆ClNO | 177.67 | Cyclohexanone, Dimethylamino |

Key Observations :

Table 2: Application Profiles

Critical Insights :

- Methylamine HCl: Widely used in biotechnology for methanol-free induction systems in P. pastoris. High concentrations (≥1.5% w/v) inhibit cell growth but boost enzyme yields .

- Arylcyclohexylamines : Compounds like 2-fluoro Deschloroketamine HCl are research standards for studying NMDA receptor antagonists, highlighting the pharmacological relevance of cyclohexylamine derivatives .

- Pharmaceutical Potential: Derivatives of (cyclohexylmethyl)methylamine are patented for treating chronic pain and fibromyalgia, suggesting serotonin/norepinephrine modulation .

Biological Activity

(Cyclohexylmethyl)methylamine hydrochloride, a compound with the chemical formula CHClN, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Structure and Composition

This compound is characterized by its cyclohexyl group attached to a methylamine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 189.70 g/mol |

| CAS Number | 161353-93-1 |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

Research indicates that this compound functions primarily as a monoamine reuptake inhibitor. This mechanism is crucial for its potential application in treating mood disorders such as depression:

- Inhibition of Reuptake : The compound inhibits the reuptake of neurotransmitters like serotonin and norepinephrine, which are pivotal in mood regulation .

- Interaction with Receptors : It may also interact with various receptors involved in neurotransmission, contributing to its antidepressant effects .

Case Studies

- Antidepressant Efficacy : A study explored the efficacy of this compound in animal models of depression. Results showed a significant reduction in depressive-like behaviors, indicating its potential as an antidepressant .

- Analgesic Properties : Another investigation focused on its analgesic effects in chronic pain models. The compound demonstrated a dual action by alleviating pain while concurrently improving depressive symptoms associated with chronic conditions .

- Pharmacokinetics : A pharmacokinetic study evaluated the absorption and metabolism of this compound. It was found that the compound is rapidly absorbed and metabolized via cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Table 2: Summary of Biological Activities

Therapeutic Potential

The therapeutic potential of this compound extends beyond depression:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Neuroprotective Effects : Research has indicated potential neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases .

Safety Profile

While promising, safety assessments indicate that this compound can cause skin and eye irritation upon contact. Proper handling and safety protocols should be observed during research and application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.